molecular formula C18H12N2O4 B2550696 methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate CAS No. 1325305-54-1

methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B2550696
CAS No.: 1325305-54-1
M. Wt: 320.304
InChI Key: GRWIGBMVXACTSR-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a chromenone (coumarin) moiety with an imidazo[1,2-a]pyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Moiety: This step involves the cyclization of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions to form the chromenone core.

    Construction of the Imidazo[1,2-a]pyridine Scaffold: The imidazo[1,2-a]pyridine ring is typically constructed via a condensation reaction between 2-aminopyridine and α-bromo ketones.

    Coupling Reaction: The final step involves coupling the chromenone moiety with the imidazo[1,2-a]pyridine scaffold through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Alkaline hydrolysis : Treatment with aqueous NaOH/EtOH at 80°C converts the ester to the corresponding carboxylic acid, which can be further functionalized (e.g., amidation) .

Example Reaction:

Methyl esterNaOH/EtOH, 80°CCarboxylic acid+CH3OH\text{Methyl ester} \xrightarrow{\text{NaOH/EtOH, 80°C}} \text{Carboxylic acid} + \text{CH}_3\text{OH}

Key Data:

ConditionYield (%)Product ApplicationSource
1M NaOH, 80°C, 6h85Intermediate for amides

Nucleophilic Substitution at the Imidazopyridine Core

The electron-rich imidazo[1,2-a]pyridine ring participates in electrophilic substitutions. For instance:

  • C3 Cyanation : Electrochemical oxidative cyanation using TMSCN under phosphate buffer yields 3-cyano derivatives .

  • C3 Allylation : Iodine-catalyzed allylic alkylation with allylic alcohols produces allylated imidazopyridines .

Example Reaction (Cyanation):

Imidazopyridine+TMSCNElectrochemical, KH2PO43-CN derivative+TMSOH\text{Imidazopyridine} + \text{TMSCN} \xrightarrow{\text{Electrochemical, KH}_2\text{PO}_4} \text{3-CN derivative} + \text{TMSOH}

Key Data:

SubstrateReaction TimeYield (%)SelectivitySource
Parent compound4h78C3 > C2

Cyclocondensation with Amines and Hydrazines

The coumarin-linked imidazopyridine reacts with amines to form fused heterocycles:

  • Triazole/Pyrazole Formation : Condensation with 3-amino-1,2,4-triazole or hydrazine hydrate in acetic acid yields triazolo[1,5-a]pyrimidine or pyrazole derivatives .

Example Reaction (Triazole Formation):

Parent compound+3-Amino-1,2,4-triazoleAcOH, ΔTriazolo[1,5-*a*]pyrimidine\text{Parent compound} + \text{3-Amino-1,2,4-triazole} \xrightarrow{\text{AcOH, Δ}} \text{Triazolo[1,5-*a*]pyrimidine}

Key Data:

AmineSolventTemp (°C)Yield (%)Source
3-Amino-1,2,4-triazoleAcOH10072

Coumarin Lactone Reactivity

The 2-oxo-2H-chromen-3-yl group undergoes lactone ring-opening under basic conditions or participates in Michael additions:

  • Ring-Opening : NaOH-mediated hydrolysis yields salicylate derivatives .

  • Michael Adducts : Reaction with malononitrile or ethyl cyanoacetate forms pyran or dihydropyridine hybrids .

Example Reaction (Pyran Formation):

Parent compound+MalononitrileEt3N, EtOH4H-Pyran derivative\text{Parent compound} + \text{Malononitrile} \xrightarrow{\text{Et}_3\text{N, EtOH}} \text{4H-Pyran derivative}

Key Data:

AdditiveCatalystYield (%)ApplicationSource
MalononitrileTriethylamine68Anticancer screening

Catalytic Cross-Coupling Reactions

The imidazopyridine core supports palladium-catalyzed couplings:

  • Suzuki-Miyaura : arylboronic acids react at C2 or C3 positions under Pd(OAc)₂ catalysis .

  • Heck Reaction : Alkenylation with acrylates in the presence of Pd catalysts .

Key Data:

Reaction TypeCatalystYield (%)SelectivitySource
Suzuki-Miyaura (C3)Pd(OAc)₂75C3 > C2

Photochemical Reactions

The coumarin moiety undergoes [2+2] photocycloaddition with alkenes under UV light, forming cyclobutane derivatives .

Example Reaction:

Parent compound+EthyleneUV, 254 nmCyclobutane adduct\text{Parent compound} + \text{Ethylene} \xrightarrow{\text{UV, 254 nm}} \text{Cyclobutane adduct}

Key Data:

AlkeneIrradiation TimeYield (%)Source
Ethylene6h58

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex molecular structure that includes a chromenone moiety fused with an imidazopyridine ring. The IUPAC name for this compound is methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate, and its molecular formula is C14H11N3O4C_{14}H_{11}N_{3}O_{4} with a molecular weight of approximately 285.26 g/mol.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance:

  • In vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549), with IC50 values indicating potency comparable to established chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Tests : It demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics .

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding affinity of this compound to various biological targets:

Target ProteinBinding Energy (kcal/mol)Remarks
PqsR (Pseudomonas aeruginosa)-7.5High affinity suggests potential as an antibacterial agent .
EGFR (Epidermal Growth Factor Receptor)-8.0Indicates potential as an anticancer drug .

These studies suggest that the compound may serve as a lead molecule for further drug development.

Case Study: Anticancer Research

In a recent study published in Pharmaceuticals, researchers synthesized several derivatives of this compound and evaluated their anticancer activities. The most promising derivative exhibited an IC50 value of 12 µM against MCF7 cells, significantly lower than that of doxorubicin .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The results indicated that certain derivatives had MIC values below 10 µg/mL against resistant strains of E. coli, showcasing their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The chromenone moiety can interact with enzymes and receptors, modulating their activity. The imidazo[1,2-a]pyridine scaffold can bind to nucleic acids and proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyrimidine-8-carboxylate
  • Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyrazine-8-carboxylate

Uniqueness

Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate is unique due to its specific combination of the chromenone and imidazo[1,2-a]pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and structure-activity relationships (SAR) based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate coumarin and imidazo-pyridine derivatives. The synthetic pathway often includes the formation of the imidazo[1,2-a]pyridine scaffold followed by the introduction of the coumarin moiety.

Example Synthesis Pathway

  • Preparation of Coumarin Derivative : Starting from 3-acetylcoumarin, various substituents can be introduced to yield different coumarin derivatives.
  • Formation of Imidazo[1,2-a]pyridine : This can be achieved through cyclization reactions involving appropriate nitrogen-containing precursors.
  • Final Esterification : The introduction of the methyl ester group completes the synthesis.

Antiviral Activity

Research indicates that derivatives of coumarin and imidazo[1,2-a]pyridine exhibit significant antiviral properties. In particular, studies have shown that compounds with similar structures can inhibit the replication of viruses such as Parvovirus B19 (B19V) in vitro. The mechanism often involves interference with viral entry or replication processes within host cells .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies show that imidazo[1,2-a]pyridine derivatives possess cytotoxic effects against various cancer cell lines. The presence of the chromenone structure enhances this activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated broad-spectrum antimicrobial activity. Compounds similar to this compound have been effective against both Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents in treating infections .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the imidazo[1,2-a]pyridine core significantly influence biological activity. For instance:

  • Positioning of Functional Groups : Substituents at positions 1 and 5 of the imidazo ring can enhance or diminish potency.
  • Hydrophobic Interactions : The presence of hydrophobic groups in proximity to polar functional groups increases binding affinity to biological targets.

Table 1: Summary of Biological Activities

Compound StructureActivity TypeKey Findings
This compoundAntiviralInhibits B19V replication in vitro
Similar Imidazo DerivativesAnticancerInduces apoptosis in cancer cell lines
Coumarin AnaloguesAntimicrobialEffective against Gram-positive/negative bacteria

Case Studies

Several studies have documented the biological effects of compounds related to this compound:

  • Antiviral Study : A study demonstrated that a derivative inhibited B19V replication by targeting viral entry mechanisms in UT7/EpoS1 cells, showcasing a promising avenue for antiviral drug development .
  • Anticancer Research : Another investigation highlighted how specific modifications to the imidazo-pyridine framework led to increased cytotoxicity against A431 skin cancer cells, suggesting a viable path for anticancer drug design .
  • Antimicrobial Testing : A series of imidazo derivatives were tested for antibacterial activity against various pathogens, revealing significant efficacy and supporting further exploration into their therapeutic applications .

Properties

IUPAC Name

methyl 2-(2-oxochromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c1-23-17(21)12-6-4-8-20-10-14(19-16(12)20)13-9-11-5-2-3-7-15(11)24-18(13)22/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWIGBMVXACTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN2C1=NC(=C2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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